Chloramphenicol Palmitate

Pharmacokinetics Prodrug Activation Bioequivalence

Chloramphenicol Palmitate is the taste-masked oral prodrug of chloramphenicol, designed for pediatric liquid formulations. Unlike the bitter free base or parenteral salts, this palmitate ester enables palatable oral suspensions without complex taste-masking excipients. Procurement must specify the bioavailable Form B polymorph; Form A is therapeutically inactive and leads to inadequate serum levels. USP-compliant material with certified polymorph identity ensures formulation success.

Molecular Formula C27H42Cl2N2O6
Molecular Weight 561.5 g/mol
CAS No. 530-43-8
Cat. No. B1668700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol Palmitate
CAS530-43-8
Synonymschloramphenicol monopalmitate
chloramphenicol palmitate
chloramphenicol palmitate, diammonium salt
chloramphenicol palmitate, monoammonium salt
chloramphenicol palmitate, monopalmitate
Molecular FormulaC27H42Cl2N2O6
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
InChIInChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
InChIKeyPXKHGMGELZGJQE-ILBGXUMGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloramphenicol Palmitate (CAS 530-43-8): An Orally Bioavailable Prodrug for Taste-Masked Antibiotic Formulation and Scientific Procurement


Chloramphenicol Palmitate (CAS 530-43-8) is a long-chain fatty acid ester prodrug of the broad-spectrum antibiotic chloramphenicol. This derivative was rationally designed to confer specific physicochemical properties distinct from the parent molecule and alternative salt forms [1]. Specifically, the conjugation of palmitic acid to the chloramphenicol base yields a highly lipophilic compound that is practically tasteless and insoluble in aqueous media, a stark contrast to the intensely bitter taste of chloramphenicol free base . Following oral administration, the compound acts as an inactive prodrug that undergoes enzymatic hydrolysis by pancreatic lipases in the duodenum to liberate the active chloramphenicol moiety for systemic absorption [2]. Due to the presence of a chiral center, the compound exhibits stereospecificity, with the D-threo isomer being the pharmacologically relevant form.

Why Generic Substitution Fails: The Critical Distinction of Chloramphenicol Palmitate Polymorphism and Prodrug-Specific Bioavailability


Substitution between Chloramphenicol Palmitate and other chloramphenicol salts (e.g., sodium succinate) or other phenicol analogs is not pharmacokinetically or pharmaceutically equivalent due to distinct physicochemical and biological barriers. While chloramphenicol sodium succinate is designed for parenteral administration and relies on systemic hydrolysis, Chloramphenicol Palmitate is specifically engineered for oral administration with a bioavailability profile that is highly dependent on its solid-state form. The compound exists in at least three distinct polymorphic forms (A, B, and C), with Form A being the thermodynamically stable but biologically inactive modification and Form B being the metastable but therapeutically active modification [1]. This is not a class-wide feature; failure to specify and procure the correct polymorph (Form B) or a validated non-polymorph A material will result in significantly reduced serum levels and potential therapeutic failure [2]. Furthermore, the palmitate ester specifically addresses the organoleptic challenge of chloramphenicol's bitterness, a property not shared by the unesterified base or the succinate salt .

Quantitative Evidence Guide: Differentiating Chloramphenicol Palmitate (530-43-8) from Analogs via Bioavailability, Polymorphism, and Formulation Metrics


Superior Oral Bioavailability of Chloramphenicol Palmitate Relative to Intravenous Chloramphenicol Succinate

In clinical crossover studies comparing the bioavailability of active chloramphenicol from different prodrugs, Chloramphenicol Palmitate demonstrates quantifiably higher and more reliable systemic exposure than the intravenous succinate ester. This counterintuitive finding—where an oral prodrug outperforms an intravenous one—stems from the high and variable renal clearance of the unhydrolyzed succinate ester [1]. The relative bioavailability of chloramphenicol succinate is reported to be approximately 70% compared to Chloramphenicol Palmitate, with an average of 27% of the intravenous succinate dose excreted unchanged in urine prior to activation [2].

Pharmacokinetics Prodrug Activation Bioequivalence

Polymorph-Dependent Bioavailability: Ensuring Procurement of the Biologically Active Form B Over Inactive Form A

Chloramphenicol Palmitate exhibits classic polymorph-dependent bioavailability. The stable Form A (α) is practically inactive biologically due to poor dissolution and hydrolysis kinetics, whereas the metastable Form B (β) is the therapeutically effective modification [1]. In vivo absorption studies in humans demonstrated that following single oral doses, the polymorphic state significantly influences the resulting blood levels. Form B dissolves significantly faster and achieves much higher serum concentrations than Form A at equivalent doses [2]. The thermodynamically stable Form A yields low serum levels, making it unsuitable for therapeutic use [3].

Solid-State Chemistry Bioavailability Polymorphism

Taste-Masking and Formulation Advantages: Superior Palatability Versus Chloramphenicol Free Base

A primary reason for the development and industrial selection of Chloramphenicol Palmitate is the complete masking of the extremely bitter taste of chloramphenicol free base . The unesterified chloramphenicol base is intensely bitter, making it nearly impossible to formulate into a palatable oral liquid for pediatric or geriatric use without complex taste-masking technologies. By esterifying with palmitic acid, the resulting compound becomes highly lipophilic and water-insoluble, thereby eliminating the perception of bitterness when formulated as an oral suspension . This is in direct contrast to alternative water-soluble salts like chloramphenicol sodium succinate, which do not inherently mask bitterness.

Pharmaceutics Taste Masking Oral Suspension

USP Monograph Potency Standardization: Defined 555–595 µg/mg Chloramphenicol Equivalent Range

For procurement and quality assurance, Chloramphenicol Palmitate (CAS 530-43-8) is rigorously defined by the United States Pharmacopeia (USP) monograph, which specifies an acceptable potency range for the active moiety [1]. The USP monograph explicitly states that the compound must have a potency equivalent to not less than 555 µg and not more than 595 µg of chloramphenicol (C11H12Cl2N2O5) per mg [2]. This narrow range ensures consistent dosing and bioavailability across different manufacturing batches and suppliers. Additionally, the monograph sets strict limits on free chloramphenicol content (absorbance not more than 0.268, corresponding to ≤0.045%) and loss on drying (≤0.5%) [3].

Quality Control Pharmacopeial Standards Analytical Chemistry

Structural Differentiation from Veterinary Phenicol Analogs: Absence of Methylsulfonyl or Fluorine Modifications

When selecting a phenicol antibiotic for research or pharmaceutical development, it is essential to distinguish Chloramphenicol Palmitate from its synthetic analogs, thiamphenicol and florfenicol, which possess distinct structural features and resistance profiles [1]. Chloramphenicol and its palmitate prodrug retain the para-nitro group on the benzene ring. In contrast, thiamphenicol replaces the p-nitro group with a methylsulfonyl group, which reduces toxicity but also alters antibacterial potency [2]. Florfenicol, a veterinary-specific analog, not only contains the methylsulfonyl substitution but also incorporates a fluorine atom at the 3'-position. This fluorine substitution is critical because it prevents acetylation by chloramphenicol acetyltransferase (CAT), a primary mechanism of bacterial resistance [3].

Medicinal Chemistry SAR Antibiotic Resistance

Optimal Scientific and Industrial Application Scenarios for Chloramphenicol Palmitate (CAS 530-43-8) Based on Quantitative Evidence


Development of Palatable Pediatric or Geriatric Oral Antibiotic Suspensions

Formulation scientists tasked with developing a liquid oral dosage form of chloramphenicol should exclusively select Chloramphenicol Palmitate. As established in Section 3, the palmitate ester is organoleptically inert ('tasteless'), eliminating the intrinsic bitterness of the chloramphenicol base [1]. This avoids the need for costly and complex taste-masking excipients. Furthermore, the USP monograph provides a clear, validated specification for the oral suspension, ensuring that the formulation meets regulatory standards for content uniformity (90.0%–120.0% of labeled chloramphenicol) [2]. This scenario leverages the compound's primary industrial advantage: simplicity in manufacturing a palatable, bioavailable liquid.

Pharmacokinetic Modeling and Bioequivalence Studies Requiring a High-Bioavailability Oral Reference Standard

For clinical pharmacology studies, particularly bioequivalence trials or population pharmacokinetic modeling in malnourished or pediatric cohorts, Chloramphenicol Palmitate oral suspension serves as the validated reference standard with a well-defined absolute oral bioavailability of approximately 80% [1]. As demonstrated in Section 3, the palmitate formulation provides more complete and predictable absorption of active chloramphenicol compared to the intravenous succinate prodrug [2]. In studies involving children with kwashiorkor, for instance, the clearance of active drug from oral palmitate (4.16 ml/min/kg) differs markedly from that derived from intravenous succinate due to the incomplete and variable hydrolysis of the latter [3]. Selecting the palmitate ester ensures that the study data reflects true oral absorption physiology rather than the confounding variable of systemic prodrug hydrolysis inefficiency.

Solid-State Chemistry Research and Polymorph-Specific Quality Control (QC) Method Validation

Chloramphenicol Palmitate serves as a classic model compound for research into polymorphism and its impact on biopharmaceutics. The stark difference in dissolution rate and in vivo serum concentration between the stable, inactive Form A and the metastable, bioactive Form B provides a robust system for studying solid-state transformations, stability protocols, and novel crystallization techniques [1]. For analytical chemists and QC laboratories, the USP monograph's 'Limit of polymorph A' test using IR spectroscopy necessitates the procurement of specific reference standards (USP Chloramphenicol Palmitate Polymorph A RS and Nonpolymorph A RS) [2]. This creates a specific procurement scenario for these high-purity reference materials, which are essential for ensuring that manufactured oral suspensions do not contain the bio-inactive polymorphic impurity that would lead to therapeutic failure [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol Palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.